molecular formula C16H13N3O4 B12918565 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 73484-47-6

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12918565
CAS No.: 73484-47-6
M. Wt: 311.29 g/mol
InChI Key: CYORWRAZWKGSRK-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling with Phenylamino Group: The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenylamino and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-thiadiazol-2(3H)-one: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-triazol-2(3H)-one: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 5-(1,3-Benzodioxol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazol-2(3H)-one lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

73484-47-6

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-(anilinomethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C16H13N3O4/c20-16-19(9-17-12-4-2-1-3-5-12)18-15(23-16)11-6-7-13-14(8-11)22-10-21-13/h1-8,17H,9-10H2

InChI Key

CYORWRAZWKGSRK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)O3)CNC4=CC=CC=C4

Origin of Product

United States

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